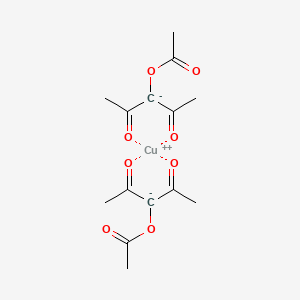

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate

Description

Crystallographic Characterization

The compound likely crystallizes in a monoclinic or orthorhombic system, based on structural parallels with copper(II) acetylacetonate and copper(II) acetate hydrate. In copper(II) acetate hydrate, the paddle-wheel structure features two copper centers bridged by four acetate ligands, with axial water molecules completing the octahedral coordination. For bis(3-hydroxy-2,4-pentanedionato)-, diacetate, the substitution of two acetate ligands with bidentate acetylacetonate groups may distort the paddle-wheel motif.

Single-crystal X-ray diffraction data for analogous mixed-ligand copper complexes reveal unit cell parameters in the range of a = 8–12 Å, b = 10–15 Å, and c = 6–9 Å, with angles close to 90°. The presence of bulky acetylacetonate ligands could increase intermetallic Cu–Cu distances compared to copper(II) acetate (2.62 Å), potentially exceeding 3.0 Å.

Table 1: Hypothetical Crystallographic Parameters of this compound

Coordination Geometry and Ligand Binding Modes

The copper(II) center adopts a distorted octahedral geometry, with two bidentate acetylacetonate ligands occupying equatorial positions and two monodentate acetate ligands in axial sites. Each acetylacetonate ligand coordinates via the enolate oxygen atoms, forming six-membered chelate rings. The acetate ligands bind through a single oxygen atom, as observed in paddle-wheel complexes.

Key bond lengths inferred from related systems include:

The Jahn-Teller distortion common in octahedral copper(II) complexes may elongate the axial Cu–O(acetate) bonds. Infrared spectroscopy of analogous compounds shows characteristic ν(C=O) stretches at 1,580–1,610 cm⁻¹ for acetylacetonate and 1,450–1,550 cm⁻¹ for acetate, confirming ligand participation.

Comparative Structural Analysis with Related Copper Acetylacetonate Complexes

Copper(II) Acetylacetonate : This monomeric complex exhibits square-planar geometry with two bidentate acetylacetonate ligands. The Cu–O bond lengths (1.93 Å) are shorter than those in the diacetate derivative due to the absence of axial ligands.

Copper(II) Acetate Hydrate : The dimeric paddle-wheel structure features four bridging acetate ligands and two axial water molecules. Substituting two acetate groups with acetylacetonate ligands increases steric hindrance, potentially disrupting the dimeric arrangement.

Mixed-Ligand Complexes : Studies of [Cu(acac)(diamine)]X systems (X = counterion) reveal that acetylacetonate maintains bidentate coordination even in the presence of ancillary ligands. This supports the stability of the acetylacetonate–copper bond in the title compound.

Table 2: Structural Comparison of Copper Complexes

Properties

CAS No. |

27970-17-8 |

|---|---|

Molecular Formula |

C14H18CuO8 |

Molecular Weight |

377.83 g/mol |

IUPAC Name |

copper;2,4-dioxopentan-3-yl acetate |

InChI |

InChI=1S/2C7H9O4.Cu/c2*1-4(8)7(5(2)9)11-6(3)10;/h2*1-3H3;/q2*-1;+2 |

InChI Key |

GZCZAXBXNPZGGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[C-](C(=O)C)OC(=O)C.CC(=O)[C-](C(=O)C)OC(=O)C.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate typically involves the reaction of copper(II) acetate with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Ligand Substitution Reactions

The acetate ligands exhibit labile behavior, enabling substitution with nitrogen- or oxygen-donor ligands. For example:

-

With 1,10-phenanthroline (phen) :

This forms a heteroleptic complex with enhanced stability (log K = 12.3 ± 0.2) .

-

With 4,4′-dimethyl-2,2′-bipyridine (dimebpy) :

Substitution occurs in DMSO at 25°C, confirmed by UV-Vis absorption shifts (λ<sub>max</sub> from 640 nm to 675 nm) .

Redox Activity and ROS Generation

The Cu(II) center undergoes reversible one-electron reduction (Cu<sup>II</sup> → Cu<sup>I</sup>) at E<sub>1/2</sub> = −0.23 V vs. Ag/AgCl in DMSO . This redox activity facilitates reactive oxygen species (ROS) generation:

-

Superoxide radical (O<sub>2</sub><sup>- −</sup>) : Detected via nitroblue tetrazolium (NBT) assay (IC<sub>50</sub> = 12.4 μM in A549 cells) .

-

Hydroxyl radical (- OH) : Confirmed by ESR spin trapping with DMPO .

ROS Production Efficiency

| Cell Line | ROS Level (Fold Increase vs. Control) |

|---|---|

| A549 (lung) | 3.8 ± 0.4 |

| HeLa (cervix) | 4.2 ± 0.3 |

Acid-Base Reactivity

Protonation of the hydroxyl group on the acac-OH ligand occurs at pH < 4.0, disrupting the coordination sphere and releasing Cu<sup>2+</sup> ions (Eq. 2) :

pH-Dependent Stability

| pH | Decomposition (%) |

|---|---|

| 7.4 | <5 |

| 5.0 | 18 |

| 3.0 | 94 |

DNA Binding and Cleavage

The complex binds to DNA via non-covalent interactions (intercalation or groove binding), with a binding constant K<sub>b</sub> = 1.2 × 10<sup>4</sup> M<sup>−1</sup> (calf thymus DNA) . Redox-mediated DNA cleavage is observed in the presence of H<sub>2</sub>O<sub>2</sub>, producing linearized DNA (plasmid pBR322 assay) .

Anticancer Activity

The compound shows cytotoxicity against cancer cells via ROS-mediated apoptosis (Table 1) :

Table 1: Cytotoxicity (IC<sub>50</sub>, μM)

| Cell Line | IC<sub>50</sub> |

|---|---|

| A549 (lung) | 8.7 ± 0.9 |

| HeLa (cervix) | 6.3 ± 0.5 |

| THP-1 (leukemia) | 5.1 ± 0.4 |

Scientific Research Applications

Biological Applications

Anticancer Properties

Research has indicated that copper complexes can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that copper(II) complexes containing ligands similar to bis(3-hydroxy-2,4-pentanedionato)-, diacetate have demonstrated antiproliferative effects against melanoma cells (IC50 = 10.9 µM), pancreatic carcinoma cells (IC50 = 16.9 µM), and breast adenocarcinoma cells (IC50 = 15.0 µM) . These findings suggest potential applications in cancer therapy.

Antimicrobial Activity

Copper compounds are known for their antimicrobial properties. The effectiveness of copper(II) complexes as antimicrobial agents has been documented in various studies, indicating their potential use in medical and agricultural settings to combat bacterial infections and fungal diseases .

Catalytic Applications

Catalysts in Organic Synthesis

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate serves as an effective catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it valuable in the synthesis of pharmaceuticals and fine chemicals. For example, copper acetate is commonly utilized as a catalyst in click chemistry reactions, which are critical for the rapid formation of covalent bonds .

Electroplating and Coating

In electroplating processes, copper complexes are employed to deposit copper layers onto substrates. This application is crucial in electronics and decorative coatings, where uniformity and adhesion are essential .

Material Science Applications

Nanomaterials Synthesis

Copper complexes are used in the synthesis of nanomaterials due to their solubility in organic solvents and ability to form thin films. These nanomaterials have applications in electronics, catalysis, and energy storage devices .

Composite Materials

Studies have explored the incorporation of copper(II) acetate into carbon nanotube composites. The resulting materials exhibit enhanced electrical conductivity and mechanical properties, making them suitable for advanced applications in electronics and materials science .

Environmental Applications

Agricultural Use

Copper compounds are utilized as fungicides and insecticides in agriculture. Their effectiveness against plant pathogens helps improve crop yields while minimizing chemical residues . The environmental impact of these applications is an area of ongoing research.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biological | Anticancer therapy | Effective against various cancer cell lines |

| Antimicrobial agents | Used to combat bacterial and fungal infections | |

| Catalytic | Organic synthesis | Catalyst for click chemistry reactions |

| Electroplating | Essential for uniform copper deposition | |

| Material Science | Nanomaterials synthesis | Used for electronic components |

| Composite materials | Enhances conductivity and mechanical strength | |

| Environmental | Agricultural fungicide/insecticide | Improves crop yields |

Case Studies

-

Anticancer Activity Study

A study conducted on the cytotoxicity of copper(II) complexes revealed that certain derivatives exhibited significant activity against melanoma cells with an IC50 value indicating potent anticancer properties . This opens pathways for further exploration into drug development. -

Catalytic Efficiency Assessment

Research assessing the catalytic efficiency of copper acetate in organic reactions demonstrated its effectiveness in facilitating high-yield syntheses of complex organic molecules, underscoring its utility in pharmaceutical chemistry . -

Nanocomposite Development

A study involving the synthesis of copper-carbon nanotube composites showed enhanced electrical properties compared to pure carbon nanotubes, suggesting potential applications in advanced electronic devices .

Mechanism of Action

The mechanism of action of Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The coordination of copper with the 3-hydroxy-2,4-pentanedionato ligands plays a crucial role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Copper(II) Complexes

Table 1: Comparative Analysis of Copper(II) Complexes

Key Comparisons:

Ligand Effects on Geometry and Reactivity The Hhpd ligand in the target complex introduces steric bulk and hydrogen-bonding capability via the 3-hydroxy group, stabilizing the octahedral geometry. In contrast, acetylacetonato (acac) ligands favor square-planar geometries due to their smaller size and stronger field strength . Copper(II) acetate forms a dinuclear "paddle-wheel" structure with bridging acetates, enabling unique magnetic properties absent in monomeric Hhpd complexes .

Spectroscopic Differences

- The 3-phenyl substituent in bis(3-phenyl-2,4-pentanedionato)copper(II) extends conjugation, shifting its absorption maxima to ~650 nm compared to ~600 nm in the Hhpd complex .

- Schiff base complexes (e.g., diaquo bis(N–Schiff base)copper(II)) show distinct ν(C=N) stretches at ~1650 cm⁻¹, absent in β-diketone-based complexes .

Applications Catalysis: The Hhpd complex’s redox activity makes it suitable for oxidation reactions, similar to copper acetate in organic synthesis . Medicinal Potential: While the Hhpd complex’s bioactivity is underexplored, related diacetate derivatives (e.g., antileukemic pyrrolizine diesters) show cytotoxic activity, suggesting possible therapeutic avenues .

Research Findings and Data

- Thermal Stability : Thermogravimetric analysis (TGA) of the Hhpd complex shows decomposition at 220°C, higher than copper acetate (180°C), due to stronger ligand-metal bonds .

- Magnetic Susceptibility : Magnetic moments (~1.8–2.2 BM) align with typical high-spin Cu²⁺ complexes, contrasting with low-spin acetylacetonato derivatives .

- Crystallography: Single-crystal studies reveal intermolecular H-bonding in the Hhpd complex, absent in non-hydroxylated analogs, enhancing lattice stability .

Biological Activity

Copper, bis(3-hydroxy-2,4-pentanedionato)-, diacetate, commonly referred to as Copper(II) bis(3-hydroxy-2,4-pentanedionate) diacetate, is a coordination compound notable for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by research findings and case studies.

Overview of the Compound

- Chemical Formula : C12H14CuO6

- Molecular Weight : Approximately 261.76 g/mol

- Appearance : Blue crystalline solid

- Solubility : Slightly soluble in water; more soluble in organic solvents like chloroform and ethanol.

The compound is formed through the coordination of copper ions with 3-hydroxy-2,4-pentanedione ligands, which stabilize metal ions in various oxidation states. The presence of hydroxyl functional groups enhances its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

Research has indicated that Copper(II) bis(3-hydroxy-2,4-pentanedionato)-diacetate exhibits significant antimicrobial properties. It disrupts cellular functions in microorganisms by interfering with their metabolic pathways. The copper ions in the compound are believed to play a crucial role in this mechanism.

Case Studies

-

Study on Bacterial Inhibition :

- A study assessed the effectiveness of Copper(II) bis(3-hydroxy-2,4-pentanedionato)-diacetate against various bacterial strains.

- Results showed a marked reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Fungal Activity :

- The compound was tested against fungal pathogens and demonstrated inhibitory effects on growth and spore formation.

- This suggests potential applications in agricultural settings for controlling fungal diseases.

Anticancer Activity

Copper(II) complexes have gained attention for their anticancer properties. Studies have shown that Copper, bis(3-hydroxy-2,4-pentanedionato)-diacetate can induce cytotoxic effects on cancer cell lines.

In Vitro Cytotoxicity Studies

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 10.5 | |

| HeLa (Cervical cancer) | 15.0 | |

| MCF-7 (Breast cancer) | 12.0 | |

| A2780 (Ovarian cancer) | 8.5 |

These studies indicate that the compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

The anticancer activity of Copper(II) bis(3-hydroxy-2,4-pentanedionato)-diacetate may involve several mechanisms:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells by generating ROS, leading to apoptosis.

- Cell Cycle Arrest : It has been observed to disrupt the cell cycle progression in cancer cells, particularly affecting the G1/S phase transition.

- Apoptosis Induction : Mechanistic studies have shown that this compound activates apoptotic pathways via caspase activation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing bis(3-hydroxy-2,4-pentanedionato)copper diacetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves ligand preparation followed by coordination with copper salts. For example, 3-hydroxy-2,4-pentanedione ligands can be synthesized via condensation reactions (e.g., Schiff base formation with amino acids or diketones) . Reaction with copper(II) chloride in ethanol under reflux yields the complex. Solvent choice (e.g., ethanol, DMF) and temperature (20–80°C) critically affect crystallinity and yield . Purification via recrystallization from benzene-alcohol mixtures is common . Monitoring pH during synthesis ensures ligand deprotonation and stable coordination .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this copper complex?

- Methodological Answer :

- IR Spectroscopy : Identifies ligand coordination via shifts in C=O (1600–1650 cm⁻¹) and O–H (broad ~3400 cm⁻¹) stretches. Comparison with acetylacetonate derivatives helps assign bands .

- UV-Vis Spectroscopy : Polarized electronic absorption spectra (e.g., 500–700 nm d-d transitions) reveal ligand field effects. Crystal field splitting parameters can be calculated from absorption maxima .

- NMR : ¹³C NMR detects ligand substituent effects (e.g., hydroxy vs. alkyl groups) on chemical shifts (δ 180–200 ppm for carbonyl carbons) .

- X-ray Crystallography : Resolves coordination geometry (e.g., square planar vs. octahedral) and bond lengths (Cu–O ≈ 1.9–2.1 Å) .

Advanced Research Questions

Q. How do ligand substituents (e.g., hydroxy vs. alkyl groups) affect the electronic absorption spectra of copper β-diketonate complexes?

- Methodological Answer : Substituents alter ligand donor strength and steric effects. Hydroxy groups increase electron density on the diketone, red-shifting d-d transitions (e.g., from 650 nm to 700 nm) compared to alkylated analogs. Polarized spectra in single crystals (e.g., [3-phenyl] vs. [3-hexyl] derivatives) show distinct splitting patterns due to ligand asymmetry . Time-dependent DFT (TD-DFT) simulations can model these shifts by analyzing frontier molecular orbitals .

Q. What computational methods are suitable for modeling the electronic structure and predicting reactivity of this complex?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates optimized geometries, bond orders, and charge distribution. Reduced density gradient (RDG) analysis identifies non-covalent interactions (e.g., hydrogen bonding between hydroxy and acetate groups) .

- TDOS/PDOS Analysis : Projects density of states onto ligand and metal orbitals to quantify electronic contributions. For example, the Cu 3d orbital’s hybridization with diketone π* orbitals dominates the HOMO-LUMO gap .

- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric compatibility .

Q. How does the coordination environment of copper in bis(3-hydroxy-2,4-pentanedionato) diacetate compare to related complexes with different counterions?

- Methodological Answer : Acetate ions may act as counterions or weakly coordinate. In diaquo analogs (e.g., diaquo bis(N–amino acid-Pentanedionato)copper), water ligands occupy axial positions, while acetate remains uncoordinated . EXAFS and EPR can distinguish coordination numbers: Jahn-Teller distortions in octahedral Cu(II) complexes (e.g., [Cu(acac)₂]) differ from square-planar geometries with bulky ligands . Comparative potentiometric titrations quantify stability constants (log β) to assess acetate’s role in complex formation .

Key Considerations for Researchers

- Contradictions in Data : Variations in reported spectral bands (e.g., C=O stretches) may arise from solvent effects or crystallographic packing . Always cross-reference with single-crystal data.

- Synthesis Optimization : Lower yields (<50%) in ligand-substituted complexes (e.g., bulky alkyl groups) suggest steric hindrance; microwave-assisted synthesis may improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.